3-ethyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
3-Ethyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core. Key structural elements include:
- 7-Phenyl group: Aromatic moiety that may contribute to π-π stacking interactions in biological targets .
- 2-{[2-Oxo-2-(piperidin-1-yl)ethyl]sulfanyl} chain: The sulfanyl linkage connects the core to a piperidine-containing ketone, a motif associated with CNS activity due to piperidine's prevalence in neuroactive compounds .
This compound is synthesized via cyclization reactions involving formamide under mild conditions, yielding 60–65% efficiency .
Properties
IUPAC Name |
3-ethyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-7-phenylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S2/c1-2-24-20(26)19-18(16(13-27-19)15-9-5-3-6-10-15)22-21(24)28-14-17(25)23-11-7-4-8-12-23/h3,5-6,9-10,13H,2,4,7-8,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPBITUXJIOHAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-ethyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a member of the thieno[3,2-d]pyrimidine family, known for its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C19H25N3O3S
- Molecular Weight : 373.55 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have indicated that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated moderate to potent activity against various cancer cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| HT-29 (Colon) | 5.5 |
| TK-10 (Kidney) | 6.7 |
The mechanism of action is believed to involve the inhibition of key enzymes involved in DNA replication and repair, leading to apoptosis in cancer cells .
Antimicrobial Activity
The antimicrobial properties of thieno[3,2-d]pyrimidine derivatives have also been explored. A study reported that compounds in this class exhibited activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial efficacy of selected derivatives:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. The compound has shown promising results in DPPH radical scavenging assays:
| Compound | IC50 (μM) |
|---|---|
| 3-Ethyl Thieno Derivative | 15.0 |
| Ascorbic Acid | 10.0 |
This indicates that it has a moderate capacity to neutralize free radicals, potentially contributing to its therapeutic effects .
Case Studies and Research Findings
- Case Study on Cancer Cell Lines : A research team synthesized various thieno[3,2-d]pyrimidine derivatives and tested their effects on cancer cell lines. The study found that the introduction of a piperidine moiety significantly enhanced cytotoxicity against HT-29 cells compared to compounds lacking this feature .
- Antimicrobial Evaluation : Another study focused on testing the antimicrobial efficacy of synthesized derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications to the thieno[3,2-d]pyrimidine scaffold could lead to improved antibacterial activity .
Comparison with Similar Compounds
Substituent Variations at Position 3
Key Findings :
Variations in the Sulfanyl-Linked Side Chain
Key Findings :
- The piperidinyl group in the target compound is advantageous for CNS targeting but may increase susceptibility to cytochrome P450 metabolism .
- Fluorine substitution () improves metabolic stability and binding affinity through halogen bonding .
Positional Isomers and Heterocyclic Modifications
Thieno[2,3-d]pyrimidin-4-one Isomers
Key Findings :
Expanded Heterocyclic Systems
Key Findings :
- Pyrido-thieno derivatives () show promise in targeting topoisomerases due to planar aromatic systems .
- Chromeno-pyrimidinones () exhibit improved oral bioavailability owing to oxygen-mediated solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
